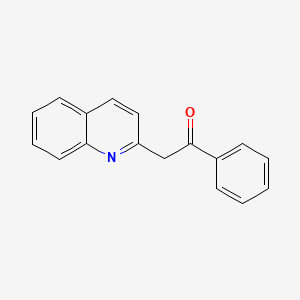

1-Phenyl-2-(quinolin-2-yl)ethanone

Vue d'ensemble

Description

1-Phenyl-2-(quinolin-2-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a phenyl group attached to an ethanone moiety, which is further connected to a quinoline ring. The molecular formula of this compound is C17H13NO, and it has a molecular weight of 247.29 g/mol .

Méthodes De Préparation

1-Phenyl-2-(quinolin-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-quinolinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been explored for the synthesis of quinoline derivatives .

Analyse Des Réactions Chimiques

1-Phenyl-2-(quinolin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure selective and efficient transformations.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

1-Phenyl-2-(quinolin-2-yl)ethanone has shown promising results in anticancer research. A study highlighted its derivatives' antiproliferative effects against various cancer cell lines, including HCT116 and MCF7. The compound's ability to inhibit the CDK-5 enzyme was particularly noted, with binding energies indicating strong affinity comparable to established chemotherapeutics like doxorubicin .

Mechanism of Action

The anticancer properties are attributed to the compound's capability to induce apoptosis and cell cycle arrest in cancer cells. For instance, derivatives of this compound demonstrated significant inhibition of microtubule polymerization, leading to cell death in specific cancer types .

Materials Science Applications

Fluorescent Dyes and Polymers

In materials science, this compound serves as a precursor for synthesizing fluorescent dyes and polymers. Its structural properties allow it to be integrated into various polymer matrices, enhancing their optical properties. This application is particularly relevant in developing advanced materials for electronics and photonics .

Synthesis of Novel Compounds

The compound is also utilized in synthesizing novel quinoline derivatives through various chemical reactions. These derivatives often exhibit enhanced properties suitable for applications in drug development and material synthesis. For example, synthetic routes involving this compound have been explored to create compounds with improved biological activity and stability .

Data Tables

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of a series of compounds derived from this compound. The findings revealed that certain derivatives exhibited IC50 values as low as 0.32 μM against COLO205 cancer cells, indicating potent antiproliferative effects. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Material Development

In another investigation, researchers synthesized a polymer incorporating this compound as a fluorescent dye. The resulting material demonstrated superior light-emitting properties compared to traditional dyes, making it suitable for applications in organic light-emitting diodes (OLEDs). This advancement showcases the compound's versatility beyond medicinal applications .

Mécanisme D'action

The mechanism of action of 1-Phenyl-2-(quinolin-2-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interact with enzymes and receptors involved in cell signaling pathways, contributing to its anticancer and antimicrobial effects.

Comparaison Avec Des Composés Similaires

1-Phenyl-2-(quinolin-2-yl)ethanone can be compared with other similar quinoline derivatives such as:

2-Phenylquinoline: Lacks the ethanone moiety, resulting in different chemical reactivity and biological activity.

2-Quinolinylmethanol: Contains a hydroxyl group instead of a ketone, leading to different pharmacological properties.

2-Quinolinylacetic acid: Features a carboxylic acid group, which alters its solubility and interaction with biological targets

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Activité Biologique

1-Phenyl-2-(quinolin-2-yl)ethanone, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves the condensation of substituted acetophenones with quinoline derivatives through various methods, including Knorr quinoline cyclization and other acid-catalyzed reactions. The synthetic pathway often yields derivatives that exhibit enhanced biological properties compared to their parent compounds.

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines, including colorectal (COLO205), renal (A498), and lung (H460) cancer cells. For instance:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | COLO205 | 0.32 |

| This compound | H460 | 0.89 |

These results suggest that modifications to the quinoline structure can significantly enhance anticancer activity, potentially through mechanisms involving microtubule polymerization inhibition and apoptosis induction .

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. In animal models, it has been shown to reduce inflammation markers and alleviate symptoms associated with inflammatory diseases. This activity is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antiviral Activity

Preliminary studies have also explored the antiviral properties of this compound against HIV and other viral pathogens. The mechanism appears to involve the inhibition of viral reverse transcriptase, which is crucial for viral replication . This suggests potential therapeutic applications in antiviral drug development.

Case Studies

- Anticancer Efficacy : A study published in F1000Research highlighted the synthesis of various 4-substituted phenyl derivatives of quinolone, demonstrating significant antiproliferative activity against multiple cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : A recent investigation into the molecular docking of these compounds revealed their binding affinity to tubulin, indicating a possible mechanism for their anticancer effects through disruption of microtubule dynamics .

- In Vivo Studies : Animal models treated with this compound derivatives showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent in therapeutic settings .

Propriétés

IUPAC Name |

1-phenyl-2-quinolin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHMEDBBAZVCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277648 | |

| Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1531-38-0 | |

| Record name | NSC3329 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.